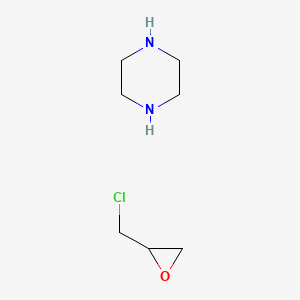

2-(Chloromethyl)oxirane;piperazine

Description

Nomenclature and Structural Context within Academic Chemical Literature

The compound resulting from the interaction of epichlorohydrin (B41342) and piperazine (B1678402) is most accurately described as a polymer or an adduct, depending on the stoichiometry and reaction conditions. In chemical literature, it is identified by several names, reflecting its structure as a repeating unit in a polymer chain or as a discrete 1:1 adduct. epa.govnih.gov The International Union of Pure and Applied Chemistry (IUPAC) name for the simple adduct is 2-(chloromethyl)oxirane;piperazine. nih.gov

The fundamental structure involves the nucleophilic attack of the nitrogen atom in the piperazine ring on the carbon atoms of the oxirane ring of epichlorohydrin. This reaction opens the highly strained three-membered epoxide ring, leading to the formation of a new carbon-nitrogen bond and a hydroxyl group. The presence of a second secondary amine in the piperazine molecule and the reactive chloromethyl group on the epichlorohydrin moiety allows for further reactions, leading to linear polymers, cross-linked networks, or more complex functional molecules. acs.org

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| Systematic Name | Piperazine, polymer with 2-(chloromethyl)oxirane | epa.gov |

| IUPAC Name (1:1 Adduct) | This compound | nih.gov |

| CAS Number | 24938-07-6 | epa.govnih.gov |

| Molecular Formula (1:1 Adduct) | C7H15ClN2O | nih.gov |

| Polymer Formula | (C4H10N2.C3H5ClO)x | epa.gov |

Significance of Epichlorohydrin-Piperazine Interactions in Polymer Science

The interaction between epichlorohydrin and piperazine is of considerable importance in polymer science, primarily due to the creation of poly(amidoamine-epichlorohydrin) (PAE) resins and other functional polymers. These materials have found widespread use across various industries. Piperazine's ability to act as a curing agent for epoxy resins is a key application, enhancing the performance of coatings, adhesives, and composite materials. google.comgoogle.com

A significant area of research involves the synthesis of bifunctional couplers from piperazine and epichlorohydrin. rsc.orgacs.org These couplers, which can possess reactive groups like azetidinium and aminochlorohydrin, serve as building blocks for creating advanced functional polymers. acs.orgrsc.org For instance, azetidinium-functionalized polymers are utilized in developing non-leaching antimicrobial surfaces. rsc.org The reaction conditions can be tuned to yield specific products; for example, reacting one equivalent of piperazine with two equivalents of epichlorohydrin can produce N,N′-bis(3-chloro-2-hydroxypropyl)-piperazine, a precursor to diepoxy compounds. acs.org

The resulting polymers are known for their application as wet-strength additives in the paper industry, improving the durability of products like tea bags and coffee filters. youtube.com They are also employed in water purification processes. youtube.com The reaction of epichlorohydrin with piperazine and a long-chain amine, such as dodecylamine (B51217) or octadecylamine (B50001), results in the formation of complex polycondensates. google.com

Table 2: Research Findings on Piperazine-Epichlorohydrin Reactions

| Reactants & Conditions | Key Product(s) / Finding | Application / Significance | Source |

|---|---|---|---|

| Piperazine (1 equiv.) + Epichlorohydrin (2 equiv.) in water | Bifunctional coupler with azetidinium and aminochlorohydrin groups | Synthesis of functionalized polymers (e.g., for antimicrobial surfaces) | acs.orgrsc.orgacs.org |

| Piperazine (1 equiv.) + Epichlorohydrin (2 equiv.) in dry ethanol (B145695) | N,N′-bis(3-chloro-2-hydroxypropyl)-piperazine | Intermediate for N,N′-bis(2,3-epoxy-n-propyl)piperazine | acs.org |

| Epichlorohydrin + Piperazine + Alkanolamine | Synergistic accelerator combination | Curing of polyglycidyl ether epoxy resins | google.com |

| Epichlorohydrin + Piperazine + n-Octadecylamine | Polycondensate with specific nitrogen (13.04%) and OH (9.12%) content | Formation of inorganic derivatives (metal salts) | google.com |

Historical Development of Piperazine-Epichlorohydrin Adducts and Derived Materials Research

The historical roots of materials derived from epichlorohydrin-piperazine interactions are linked to the broader history of polymer chemistry. Epichlorohydrin itself was first described in 1848, but its polymerization into polyepichlorohydrin (PECH) was not achieved until the 1950s. youtube.commsu.eduresearchgate.net A significant breakthrough occurred in 1957 when Edwin J. Vandenberg developed highly effective aluminum-based catalysts for epoxide polymerizations, which was a direct result of research into PECH synthesis. msu.eduresearchgate.net

Patents from the mid-20th century highlight the early commercial interest in these materials. A 1966 patent, for example, describes the creation of metal salts from polycondensates of epichlorohydrin, piperazine, and other amines. google.com Another patent from 1975 details the use of a piperazine and alkanolamine combination as a synergistic accelerator for curing epoxy resins. google.com

Research into polyamidoamine-epichlorohydrin (PAE) resins for applications such as imparting wet strength to paper has been a continuous field of study for many decades. tappi.org More contemporary research, particularly from the 2010s onwards, has focused on achieving greater control over the polymerization process. This includes the strategic use of bifunctional couplers synthesized from piperazine and epichlorohydrin to produce well-defined, tailored polymers with specific functionalities, such as azetidinium groups, for advanced applications. acs.orgrsc.orgacs.org This evolution reflects a shift from producing bulk resins to designing sophisticated, functional macromolecules.

Properties

CAS No. |

24938-07-6 |

|---|---|

Molecular Formula |

C7H15ClN2O |

Molecular Weight |

178.66 g/mol |

IUPAC Name |

2-(chloromethyl)oxirane;piperazine |

InChI |

InChI=1S/C4H10N2.C3H5ClO/c1-2-6-4-3-5-1;4-1-3-2-5-3/h5-6H,1-4H2;3H,1-2H2 |

InChI Key |

QWUVYMKFRKOWJG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN1.C1C(O1)CCl |

Related CAS |

24938-07-6 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloromethyl Oxirane;piperazine Adducts and Polymers

Direct Condensation Reactions

Direct condensation of 2-(chloromethyl)oxirane with piperazine (B1678402) is a primary method to produce adducts and polymer precursors. This approach involves the nucleophilic attack of the piperazine nitrogen on the electrophilic carbons of the epoxide ring of epichlorohydrin (B41342). The outcome of this reaction is highly dependent on the stoichiometry of the reactants and the specific reaction conditions employed.

Optimization of Molar Ratios and Reaction Conditions

The molar ratio of piperazine to 2-(chloromethyl)oxirane is a critical parameter that dictates the structure of the final product. For instance, reacting one equivalent of piperazine with two equivalents of epichlorohydrin in dry ethanol (B145695) at approximately 35°C yields N,N'-bis(3-chloro-2-hydroxypropyl)piperazine. acs.org Subsequent treatment of this product with aqueous sodium hydroxide (B78521) leads to the formation of N,N'-bis(2,3-epoxy-n-propyl)piperazine, where the chlorohydrin groups are converted to epoxide groups. acs.org

Conversely, altering the reaction conditions can lead to different products. The synthesis of a bifunctional coupler containing both an azetidinium and an aminochlorohydrin group is achieved by reacting piperazine with epichlorohydrin in a 1:2 molar ratio in water at ambient temperature. acs.org This highlights the significant role of both stoichiometry and the reaction environment in directing the synthetic outcome.

Below is a table summarizing the products obtained under different molar ratios and reaction conditions:

| Molar Ratio (Piperazine:Epichlorohydrin) | Solvent | Temperature | Key Product |

| 1:2 | Dry Ethanol | ~35°C | N,N'-bis(3-chloro-2-hydroxypropyl)piperazine |

| 1:2 | Water | Ambient | Bifunctional coupler with azetidinium and aminochlorohydrin groups |

Influence of Solvent Systems, particularly Aqueous Media

The choice of solvent profoundly influences the reaction between piperazine and 2-(chloromethyl)oxirane. acs.org While reactions in organic solvents like ethanol can favor the formation of neutral chlorohydrin adducts, conducting the synthesis in aqueous media promotes the formation of ionic species. acs.org

Specifically, the high polarity of water stabilizes the formation of azetidinium chloride, an ammonium (B1175870) salt, over its covalent isomer, the aminochlorohydrin. acs.org This has been demonstrated in the synthesis of a bifunctional coupler where the reaction of piperazine and epichlorohydrin in water yielded a product with both azetidinium and aminochlorohydrin functionalities in a quantitative yield (>95%). acs.org The use of water as a solvent is not only effective but also aligns with the principles of green chemistry. acs.orgresearchgate.net

The reaction of piperazine with CO2 in an aqueous medium also demonstrates the unique behavior of piperazine in water, where it can be easily deprotonated. researchgate.net This reactivity in water is a key factor in its use as a promoter in carbon capture technologies and is relevant to its nucleophilic character in reactions with epichlorohydrin. researchgate.netresearchgate.netrsc.org

Mechanistic Investigations of Epoxide Ring-Opening by Piperazine Nucleophiles

The fundamental reaction between piperazine and 2-(chloromethyl)oxirane involves the nucleophilic ring-opening of the epoxide. nih.gov The secondary amine groups of piperazine act as nucleophiles, attacking one of the carbon atoms of the epoxide ring. This attack is generally regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon of the epoxide. mdpi.com

Mechanistic studies have shown that in reactions involving epichlorohydrin and a nucleophile, the initial attack is often on the epoxide ring rather than a direct SN2 displacement of the chlorine atom. youtube.com For example, with a nucleophile like cyanide, the epoxide ring is opened first to form a negatively charged intermediate. youtube.com This intermediate then undergoes an intramolecular reaction where the newly formed alkoxide attacks the carbon bearing the chlorine, displacing it and forming a new ring. youtube.com A similar mechanism can be inferred for the reaction with piperazine, where the piperazine nitrogen opens the epoxide ring, followed by potential subsequent reactions.

The ring-opening can be catalyzed by various agents. For instance, Al(OTf)3 has been shown to be an effective catalyst for the ring-opening of epoxides by piperazine derivatives to form β-amino alcohols. nih.gov The mechanism of epoxide ring-opening is a critical area of study in organic synthesis, with implications for producing a wide range of biologically active molecules. mdpi.com

Bifunctional Coupler Synthesis Approaches

A significant application of the piperazine and 2-(chloromethyl)oxirane reaction is the synthesis of bifunctional couplers. These molecules possess two different reactive groups, enabling them to link other molecules or polymer chains in a controlled manner. acs.orgresearchgate.net

Formation of Piperazine-Bearing Aminochlorohydrin and Azetidinium Intermediates

A key bifunctional coupler is synthesized by reacting piperazine with epichlorohydrin in water. acs.orgresearchgate.net This reaction yields a molecule that contains both a piperazine-bearing aminochlorohydrin group and an azetidinium group. acs.orgresearchgate.netfigshare.com The formation of these specific functional groups is a result of the careful control of reaction conditions, particularly the use of an aqueous solvent system. acs.org

The aminochlorohydrin moiety is formed through the standard nucleophilic attack of a piperazine nitrogen on the epoxide ring of epichlorohydrin, followed by the opening of the ring. The azetidinium group, a four-membered heterocyclic cation, is formed from the reaction of a secondary amine with epichlorohydrin. acs.org This intramolecular cyclization is favored in polar solvents like water. acs.org These intermediates are valuable because the two functional groups exhibit different reactivities, allowing for selective subsequent reactions. acs.org

Controlled Synthesis of Azetidinium-Functionalized Precursors

The controlled synthesis of precursors functionalized with azetidinium groups is a crucial step in producing various functional polymers. The bifunctional coupler derived from piperazine and epichlorohydrin serves as an excellent precursor for this purpose. acs.orgresearchgate.net

The synthesis is typically carried out in water, reacting piperazine with two equivalents of epichlorohydrin. acs.orgresearchgate.net This "one-pot" synthesis approach is both simple and robust. researchgate.net The resulting coupler, bearing both an azetidinium and an aminochlorohydrin group, can then be reacted with primary or secondary amines. acs.orgresearchgate.netfigshare.com This reaction leads to the opening of the azetidinium ring and the formation of a 3-alkyl- (or dialkyl-) amino-2-hydroxypropyl-piperazine unit. acs.org Concurrently, the existing 3-chloro-2-hydroxypropyl-piperazine unit can isomerize to form a new azetidinium group. acs.org This controlled reactivity allows for the systematic functionalization of polymers with azetidinium groups. acs.orgresearchgate.net

The following table outlines the key reactive species in the synthesis of azetidinium-functionalized precursors:

| Reactant 1 | Reactant 2 | Solvent | Key Functional Groups in Product |

| Piperazine | 2-(Chloromethyl)oxirane (Epichlorohydrin) | Water | Aminochlorohydrin and Azetidinium |

Polycondensation and Step-Growth Polymerization Techniques

Polycondensation and step-growth polymerization are primary methods for synthesizing polymers from piperazine and 2-(chloromethyl)oxirane. These techniques involve the reaction of the bifunctional piperazine monomer with the reactive epichlorohydrin. The reaction can proceed through different pathways depending on the conditions, leading to a variety of polymer structures.

The initial reaction between piperazine and epichlorohydrin can form adducts that serve as precursors for polymerization. For instance, the reaction of piperazine with two equivalents of epichlorohydrin in dry ethanol at approximately 35°C yields N,N′-bis(3-chloro-2-hydroxypropyl)piperazine. acs.orgacs.org This adduct can be further reacted to form polymers.

Polycondensates can be formed by reacting epichlorohydrin and piperazine with other amines, such as octadecylamine (B50001) or dodecylamine (B51217). google.com The resulting polymers have been characterized for their nitrogen and hydroxyl group content. While specific molecular weight data for the direct polycondensation of solely piperazine and epichlorohydrin is not extensively detailed in the provided research, studies on related systems provide insight into the expected polymer characteristics. For example, polysulfonamides prepared from piperazine derivatives have shown inherent viscosities ranging from 0.05 to 0.12 dL/g and molecular weights between 1630 and 2290 g/mol , which corresponds to a low degree of polymerization. dtic.mil

The polymerization conditions, including temperature and the rate of monomer addition, can be modified to control the molecular weight of the resulting polymer. acs.org For instance, in the reaction of epichlorohydrin with aqueous ammonia, a slow addition of epichlorohydrin at 70-75°C leads to the formation of a highly-branched polymer, with the rate of addition affecting the final molecular weight. acs.org

| Monomers | Reaction Conditions | Product | Characterization Data |

|---|---|---|---|

| Piperazine, 2-(Chloromethyl)oxirane | Dry ethanol, ~35°C, 1:2 molar ratio | N,N′-bis(3-chloro-2-hydroxypropyl)piperazine | Adduct precursor for polymerization. acs.orgacs.org |

| Octadecylamine, 2-(Chloromethyl)oxirane, Piperazine | Not specified | Polycondensate | Nitrogen content: 13.04%, OH group content: 9.12%. google.com |

| trans-2,5-Dimethylpiperazine, m-Benzenedisulfonyl chloride | Tetramethylene sulfone, 50°C for 2h then 100°C for 22h | Polysulfonamide | Inherent viscosity: 0.05-0.12 dL/g, Molecular weight: 1630-2290 g/mol. dtic.mil |

Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful strategy for introducing specific functionalities into polymers derived from piperazine and 2-(chloromethyl)oxirane. This approach allows for the creation of polymers with tailored properties for specific applications. acs.orgnih.gov

A key example of this strategy is the synthesis of azetidinium-functionalized polymers. acs.orgacs.org This is often achieved by first synthesizing a bifunctional coupler from piperazine and epichlorohydrin. This coupler, which contains both a reactive azetidinium group and a less reactive aminochlorohydrin group, can then be grafted onto a pre-existing polymer with amine functionalities. acs.orgacs.orgrsc.org

For instance, aminotelechelic polytetrahydrofuran (PTHF) and poly(vinyl amine)s (PVAm) have been successfully modified using this piperazine-based coupler. rsc.orgresearchgate.net The reaction of the coupler with these polymers introduces azetidinium groups into the polymer side chains, imparting cationic charges and reactivity. researchgate.net This modification is typically carried out in an aqueous solution at elevated temperatures. acs.org

Another approach involves the direct reaction of a polymer containing secondary amine groups with epichlorohydrin to form azetidinium groups in the polymer backbone. acs.org However, this can sometimes lead to side reactions and cross-linking. acs.org The use of a bifunctional coupler offers a more controlled method for introducing these functional groups. acs.org

| Precursor Polymer | Modification Reagent | Reaction Conditions | Resulting Functional Polymer | Key Introduced Functionality |

|---|---|---|---|---|

| Aminotelechelic Polytetrahydrofuran (PTHF) | Piperazine-epichlorohydrin bifunctional coupler | Water, 90°C, 5-8 hours | Azetidinium-functionalized PTHF | Azetidinium, Cationic charge. acs.orgrsc.org |

| Poly(vinyl amine) (PVAm) | Piperazine-epichlorohydrin bifunctional coupler | Water | Multifunctional PVAm | Azetidinium, Alkyl chains. researchgate.net |

| Poly(amino-amide) | Epichlorohydrin | Not specified | Hercosett 125 | Azetidinium. acs.org |

| Jeffamine ED-2003 | Piperazine-epichlorohydrin bifunctional coupler | Aqueous medium | Functionalized Jeffamine polymer | Piperazine moiety, Quaternary ammonium groups. rsc.org |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of piperazine and 2-(chloromethyl)oxirane adducts and polymers is crucial for developing more sustainable and environmentally friendly processes. Key areas of focus include the use of one-pot synthesis approaches and environmentally benign solvents.

One-pot synthesis offers significant advantages by reducing the number of reaction steps, minimizing waste, and saving time and resources. researchgate.netnih.gov In the context of piperazine and epichlorohydrin chemistry, one-pot methods have been effectively employed.

Furthermore, research has demonstrated the one-pot synthesis of functional polymers by reacting the bifunctional piperazine-epichlorohydrin coupler with a suitable diamine, leading to polycondensation in a single step. researchgate.net These one-pot procedures often lead to high yields of the desired products and simplify the purification process. rsc.org

The choice of solvent is a critical aspect of green chemistry. The use of water as a reaction medium is highly desirable as it is non-toxic, non-flammable, and readily available. acs.orgacs.org The synthesis of the bifunctional coupler from piperazine and epichlorohydrin has been successfully carried out in water at ambient temperature, yielding the product in high purity. acs.orgacs.org This aqueous synthesis avoids the use of volatile and often hazardous organic solvents. acs.org

The reaction of piperazine with epichlorohydrin in a 1:2 molar ratio in water at 25°C for two days produces the desired bifunctional coupler with a yield of over 95%. acs.orgacs.org This highlights the efficiency and environmental benefits of using water as a solvent for this key synthetic step.

While not specifically detailed for the piperazine-epichlorohydrin system, research into solvent-free polymerization of epichlorohydrin points towards further greening of these processes. bsu.by The use of solvent-free conditions or bio-based solvents represents a promising direction for future research in the synthesis of piperazine-epichlorohydrin polymers.

| Synthetic Approach | Reactants | Solvent/Conditions | Product | Green Chemistry Principle |

|---|---|---|---|---|

| One-Pot Synthesis | Piperazine, 2-(Chloromethyl)oxirane | Water, 25°C, 2 days | Bifunctional coupler | One-pot synthesis, Use of benign solvent. acs.orgacs.orgresearchgate.net |

| Post-Polymerization Modification | Poly(vinyl amine), Bifunctional coupler | Water | Multifunctional Poly(vinyl amine)s | One-pot preparation in water. researchgate.net |

Polymerization Mechanisms and Network Architectures

Cationic and Anionic Polymerization Pathways in Epichlorohydrin (B41342) Systems

Epichlorohydrin can undergo polymerization through multiple pathways, including cationic and anionic ring-opening polymerization, as well as coordinative mechanisms. bsu.by

Cationic Polymerization: The cationic ring-opening polymerization of epichlorohydrin can be initiated to produce polymers with controlled molecular weights and low dispersity. bsu.by For instance, using co-initiators like BF3•OEt2 allows for the synthesis of poly(epichlorohydrin) diols. bsu.by This method is crucial for producing prepolymers like glycidyl (B131873) azide (B81097) polymer (GAP), an essential energetic binder in solid propellants. bsu.by The reaction proceeds via an activated monomer mechanism, which helps in controlling the polymer structure. bsu.by

Anionic Polymerization: Anionic polymerization of epichlorohydrin, often initiated by strong bases like potassium hydroxide (B78521), typically requires high catalyst concentrations and results in crosslinked polymers. huji.ac.il This crosslinking can occur when the propagating polymer chain attacks the carbon-chlorine bond on another polymer unit or a terminal epoxide group formed through intramolecular elimination of chlorine. huji.ac.il The resulting polymers often have a lower chlorine content than theoretically expected and may contain carbonyl and carbon-carbon double bonds. huji.ac.il

Crosslinking Mechanisms and Formation of Three-Dimensional Polymer Networks

The reaction between epichlorohydrin and piperazine (B1678402), a diamine, is a classic example of step-growth polymerization leading to the formation of crosslinked, three-dimensional networks. The process begins with the reaction of the epoxy groups of ECH with the secondary amine groups of piperazine. dnu.dp.ua This initial reaction leads to chain elongation. dnu.dp.ua

Subsequently, the pendant chloromethyl groups (-CH2Cl) on the epichlorohydrin units become sites for crosslinking. The tertiary amines formed in the polymer backbone can react with these chloromethyl groups in an alkylation reaction, leading to the formation of quaternary ammonium (B1175870) crosslinks. dnu.dp.ua This two-stage process—epoxy-amine reaction followed by alkylation—is fundamental to building the network structure. dnu.dp.ua A similar reaction strategy involves first synthesizing a bifunctional coupler from piperazine and epichlorohydrin, which can then be reacted with other polymers containing amine groups to introduce specific functionalities and control crosslinking. acs.orgacs.org

The resulting three-dimensional structures are often hydrogels, which are networks of polymer chains capable of holding large amounts of water. researchgate.net

| Reaction Stage | Description | Key Chemical Groups Involved |

| Chain Elongation | The initial reaction where the piperazine amine groups open the epoxide ring of the epichlorohydrin. dnu.dp.ua | Epoxide (oxirane) ring, Secondary amine (-NH-) |

| Crosslinking | Subsequent reaction where tertiary amines formed in the chain attack the chloromethyl groups, forming a 3D network. dnu.dp.ua | Tertiary amine (-N-), Chloromethyl (-CH2Cl) |

| Quaternization | The formation of quaternary ammonium ions at the crosslink points. dnu.dp.ua | Quaternary ammonium (-N+-) |

The density of crosslinks within the polymer network is a critical parameter that dictates the material's mechanical and physical properties, such as swelling and permeability. nih.govresearchgate.net Several factors can be controlled during synthesis to influence this density.

Stoichiometric Ratio: The molar ratio of epichlorohydrin to piperazine is a primary determinant. A higher ratio of ECH can lead to more available chloromethyl groups for crosslinking.

Reaction Conditions: Temperature and reaction time significantly affect the extent of both the initial epoxy-amine reaction and the subsequent alkylation for crosslinking. dnu.dp.ua Process conditions can be tuned to regulate the relative contributions of these reactions, thereby controlling the ratio of tertiary to quaternary nitrogen atoms in the final structure. dnu.dp.ua

Polymer Concentration: The concentration of the polymerizable monomers in the solution can impact the final network structure. nih.gov

Presence of a Catalyst: While not always necessary for amine-epoxy reactions, catalysts can alter the reaction rates and influence the final network structure.

Studies on related hydrogel systems have shown a strong correlation between polymer concentration, the amount of chemical crosslinker used, and the resulting material properties. nih.gov

The architecture of the resulting polymer network can be investigated using various analytical techniques.

Spectroscopy: Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure, including the formation of new bonds and the disappearance of reactant functional groups. acs.orgmdpi.com For example, the disappearance of the characteristic band for the -CH2Cl group in FTIR spectra indicates its participation in crosslinking reactions. derpharmachemica.com

Swelling Studies: The degree of swelling in different solvents provides information about the crosslink density. dnu.dp.ua Highly crosslinked polymers exhibit limited swelling.

Microscopy: Scanning electron microscopy (SEM) and atomic force microscopy (AFM) can be used to visualize the surface morphology and internal porous structure of the polymer network. mdpi.comrsc.org

Thermal Analysis: Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to determine thermal properties such as the glass transition temperature (Tg) and thermal stability, which are influenced by the network structure. mdpi.com

Kinetic Studies of Polymerization and Curing Processes

The study of reaction kinetics provides insight into the mechanism and rate of polymer formation and curing. The polymerization of epichlorohydrin and the subsequent crosslinking reactions follow complex kinetic profiles. For instance, the epoxidation of related compounds can be first-order with respect to the substrate and a catalyst, but zero-order with respect to the oxidizing agent, indicating a multi-step reaction mechanism. researchgate.net

Formation of Interpenetrating Polymer Networks with 2-(Chloromethyl)oxirane;piperazine Components

An Interpenetrating Polymer Network (IPN) is a material composed of two or more crosslinked polymer networks that are physically entangled with each other but not covalently bonded. technion.ac.ilopenpharmaceuticalsciencesjournal.com This unique architecture allows for a combination of properties from the constituent polymers, often resulting in synergistic effects. nih.gov A semi-IPN is formed when one crosslinked polymer is interlocked with a linear polymer. technion.ac.il

A sequential IPN can be synthesized by first forming a crosslinked network from epichlorohydrin and piperazine. This primary network is then swollen with a second monomer and a corresponding crosslinker, which are subsequently polymerized in situ to form the second network. technion.ac.ilnih.gov The result is two independent, intertwined networks. The properties of the final IPN, such as mechanical strength and phase stability, are highly dependent on the composition and the degree of interpenetration between the networks. rsc.orgopenpharmaceuticalsciencesjournal.com

| IPN Synthesis Step | Description |

| 1. Formation of Network 1 | Polymerization and crosslinking of epichlorohydrin and piperazine to form the initial polymer network. technion.ac.il |

| 2. Swelling | The first network is swollen with the components of the second network (Monomer 2 + Crosslinker 2). nih.gov |

| 3. Formation of Network 2 | The second monomer is polymerized and crosslinked within the first network, creating the IPN structure. technion.ac.ilresearchgate.net |

Advanced Spectroscopic and Chromatographic Characterization

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups present in the 2-(chloromethyl)oxirane;piperazine (B1678402) polymer. The FT-IR spectrum of this polymer is a composite of the vibrational modes originating from both the piperazine and the opened oxirane ring with the chloromethyl group.

Key characteristic absorption bands for the piperazine moiety include C-H stretching vibrations, which are typically observed in the region of 2800-3000 cm⁻¹. researchgate.net The N-H stretching vibrations of the secondary amine in the piperazine ring, if not fully reacted, would appear in the region of 3200-3500 cm⁻¹. Furthermore, the C-N stretching vibrations can be found in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

For the 2-(chloromethyl)oxirane component, after polymerization, the characteristic bands of the epoxide ring (around 830-950 cm⁻¹ and 1250 cm⁻¹) would be absent. Instead, the spectrum would show bands corresponding to the newly formed C-O-C ether linkages and the C-Cl bond. The C-H stretching vibrations of the chloromethyl group and the methylene (B1212753) groups from the opened oxirane ring contribute to the signals in the 2800-3000 cm⁻¹ region. The C-Cl stretching vibration typically appears in the lower frequency region, generally between 600 and 800 cm⁻¹.

A representative FT-IR spectrum of a related poly(aniline-co-piperazine) film showed prominent C-H stretching bands from the piperazine ring at 2854, 2980, and 2912 cm⁻¹. researchgate.net While not directly of the title compound, this provides an indication of the expected spectral regions for the piperazine component.

Table 1: Expected FT-IR Vibrational Frequencies for the 2-(Chloromethyl)oxirane;piperazine Polymer

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (unreacted piperazine) | 3200-3500 |

| C-H Stretch (aliphatic) | 2800-3000 |

| C-N Stretch | 1000-1350 |

| C-O-C Stretch (ether) | 1070-1150 |

| C-Cl Stretch | 600-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise connectivity and three-dimensional structure of molecules. For the this compound polymer, a combination of one-dimensional and two-dimensional NMR experiments provides a detailed map of its molecular architecture.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms within the polymer structure. The ¹H NMR spectrum of the this compound polymer would exhibit signals corresponding to the protons of the piperazine ring and the opened epichlorohydrin (B41342) unit.

The protons on the piperazine ring typically appear as a complex multiplet in the range of approximately 2.4 to 3.0 ppm. The protons of the methylene and methine groups resulting from the ring-opening of the oxirane will resonate at different chemical shifts. The protons of the -CH₂- group attached to the nitrogen of the piperazine and the -CH- group of the opened oxirane would likely be found in the 2.5-3.5 ppm region. The protons of the chloromethyl group (-CH₂Cl) would be expected to appear further downfield, typically in the range of 3.5-3.8 ppm, due to the deshielding effect of the adjacent chlorine atom.

For instance, in a study of related 2-(4-(2-((2-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile, the protons of the piperazine ring appeared as a multiplet between 2.41 and 2.68 ppm. mdpi.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the polymer. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

In the ¹³C NMR spectrum of the this compound polymer, the carbon atoms of the piperazine ring are expected to resonate in the range of 40-55 ppm. For example, the carbon atoms in unsubstituted piperazine show a signal at approximately 45 ppm. chemicalbook.com The carbon atoms from the opened epichlorohydrin unit will have distinct chemical shifts. The carbon of the chloromethyl group (-CH₂Cl) would typically appear in the range of 40-50 ppm. The carbons of the -CH₂- and -CH- groups from the opened oxirane ring would resonate in the region of 50-70 ppm.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the polymer structure. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the proton networks within the piperazine and the opened oxirane units. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of both ¹H and ¹³C NMR spectra. These techniques are crucial for confirming the successful polymerization and the specific isomeric structure formed during the ring-opening of the oxirane.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for the this compound Polymer

| Moiety | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |

| Piperazine Ring Protons | ~2.4 - 3.0 | ~40 - 55 |

| -CH₂- (from opened oxirane) | ~2.5 - 3.5 | ~50 - 70 |

| -CH- (from opened oxirane) | ~2.5 - 3.5 | ~50 - 70 |

| -CH₂Cl | ~3.5 - 3.8 | ~40 - 50 |

Chromatographic Techniques for Compositional and Enantiomeric Analysis

Chromatographic techniques are essential for determining the purity, molecular weight distribution, and enantiomeric composition of the this compound polymer.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing the composition of the polymer. Due to the lack of a strong chromophore in the polymer, derivatization is often necessary for UV detection. jocpr.com For instance, piperazine can be derivatized with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active derivative, allowing for its detection at low concentrations. jocpr.com A validated HPLC-UV method for a piperazine derivative utilized a C18 column with a mobile phase of sodium hexylammonium phosphate (B84403) buffer and a detection wavelength of 340 nm. jocpr.comunodc.org Such a method could be adapted to analyze the purity of the this compound polymer and to quantify any unreacted piperazine.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution (including the number-average molecular weight, Mn, and the weight-average molecular weight, Mw) and the polydispersity index (PDI) of the polymer. This information is crucial as the physical properties of the polymer are highly dependent on its molecular weight.

Given that 2-(chloromethyl)oxirane is a chiral molecule, the resulting polymer will contain stereocenters. Chiral chromatography, either HPLC or Gas Chromatography (GC) with a chiral stationary phase, can be employed to separate and quantify the different stereoisomers of the polymer. This is particularly important as the stereochemistry of the polymer can significantly influence its properties and applications.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of polymeric materials. shimadzu.comresearchgate.net This method separates molecules based on their "effective size in solution," or hydrodynamic volume. youtube.com Larger molecules are excluded from the pores of the stationary phase in the chromatography column and therefore elute first, while smaller molecules penetrate the pores to varying degrees and have longer retention times. shimadzu.comyoutube.com

For polymers synthesized from 2-(chloromethyl)oxirane and piperazine, GPC is crucial for determining key parameters that dictate the material's physical properties. researchgate.net These parameters include the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. researchgate.net The PDI provides a measure of the breadth of the molecular weight distribution. researchgate.net A PDI of 1.0 indicates a monodisperse sample where all polymer chains are of equal length, while higher values are typical for synthetic polymers. researchgate.net For instance, step-growth polymerizations, like the reaction between epichlorohydrin and piperazine, often yield PDI values around 2.0. researchgate.net

The choice of mobile phase is critical for the accurate GPC analysis of these polymers. Solvents such as tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) are commonly used. shimadzu.comphenomenex.com A differential refractive index detector (RID) is often employed for detection, as many synthetic polymers lack a UV-absorbing chromophore. shimadzu.com The analysis involves creating a calibration curve using polymer standards with known molecular weights, such as narrow standards of polystyrene. researchgate.netresearchgate.net

Table 1: GPC Analysis Parameters for a Synthetic Polystyrene Standard

| Parameter | Value |

|---|---|

| Weight-Average Molecular Weight (Mw) | ~26,000 |

| Number-Average Molecular Weight (Mn) | ~15,000 |

| Polydispersity Index (PDI) | ~1.73 |

Data derived from a representative analysis of a synthetic polystyrene standard. shimadzu.com

High Performance Liquid Chromatography (HPLC), including Chiral HPLC for Stereoisomers

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. unodc.orgnih.gov For the analysis of the reaction between 2-(chloromethyl)oxirane and piperazine, HPLC can be used to monitor the progress of the reaction and to separate and quantify the resulting products. researchgate.netresearchgate.net

Due to the basic nature of piperazine and its derivatives, reversed-phase HPLC with a C18 column can sometimes be challenging, as the analyte may not be sufficiently retained. researchgate.net In such cases, normal-phase chromatography or hydrophilic interaction chromatography (HILIC) may be more suitable. researchgate.netresearchgate.net Derivatization of piperazine with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), can enhance detection sensitivity when using a UV detector. researchgate.netjocpr.com

The reaction of 2-(chloromethyl)oxirane, which is a chiral molecule, with piperazine can lead to the formation of stereoisomers. nih.gov Chiral HPLC is a specialized form of HPLC that can separate these enantiomers and diastereomers. nih.govsigmaaldrich.com This is particularly important as the different stereoisomers can have distinct biological activities and properties. Chiral stationary phases (CSPs) are used to achieve this separation. nih.gov Common CSPs include those based on cyclodextrins, macrocyclic glycopeptides (like teicoplanin and vancomycin), and derivatized polysaccharides. nih.govsigmaaldrich.com The selection of the appropriate chiral column and mobile phase is critical for achieving the desired separation. sigmaaldrich.com

Table 2: Example HPLC Conditions for Piperazine Analysis

| Parameter | Condition |

|---|---|

| Column | Chiralpak IC |

| Mobile Phase | Acetonitrile:Methanol:DEA (90:10:0.1 v/v/v) |

| Detection | UV |

These conditions were found to provide good separation between piperazine and an active pharmaceutical ingredient. jocpr.com

Gas Chromatography (GC) for Volatile Components and Purity

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. gcms.czunl.edu In the context of the 2-(chloromethyl)oxirane and piperazine system, GC is primarily used to assess the purity of the reactants and to detect any volatile byproducts of the reaction. gcms.czresearchgate.net

For the analysis of piperazine, a simple and robust GC method can be developed. researchgate.net A common approach involves using a capillary column, such as a DB-17, with helium as the carrier gas and a flame ionization detector (FID). researchgate.net The temperature programming of the GC oven is optimized to achieve good separation of piperazine from any impurities. researchgate.net

Epichlorohydrin, being a volatile and reactive compound, can also be analyzed by GC, often coupled with a mass spectrometer (GC/MS) for definitive identification. gcms.cz Purge and trap techniques can be employed to concentrate volatile organic compounds like epichlorohydrin from a sample matrix before GC analysis. gcms.cz

Table 3: GC Conditions for Piperazine Determination

| Parameter | Condition |

|---|---|

| Column | DB-17, 30 m x 0.53 mm, 1 µm film thickness |

| Carrier Gas | Helium at 2 mL/min |

| Injector Temperature | 250°C |

| Detector Temperature | 260°C |

| Oven Program | 150°C for 10 min, then 35°C/min to 260°C for 2 min |

This method was developed for the quantitative determination of piperazine and its derivatives. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For adducts formed from the reaction of piperazine with other molecules, X-ray crystallography can elucidate the detailed molecular geometry and intermolecular interactions, such as hydrogen bonding. nih.gov

Table 4: Crystallographic Data for a Piperazine Adduct

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.129(1) |

| b (Å) | 12.810(2) |

| c (Å) | 13.137(2) |

| β (°) | 95.87(1) |

Data for the 1:2:2 adduct of piperazine, o-phthalic acid, and water. nih.gov

Microscopic Characterization of Material Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to examine the surface topography and morphology of materials at the micro- and nanoscale. pressbooks.pubazom.com It provides high-resolution, three-dimensional images by scanning a focused beam of electrons over the sample's surface. libretexts.org For polymers derived from 2-(chloromethyl)oxirane and piperazine, SEM is invaluable for visualizing the surface features, porosity, and the distribution of any fillers or additives within the polymer matrix. azom.com

The preparation of polymer samples for SEM analysis is crucial. dtu.dk Since most polymers are non-conductive, they are typically coated with a thin layer of a conductive material, such as gold, to prevent charging effects from the electron beam. libretexts.org The analysis can be performed in high vacuum or, for more sensitive samples, in a low-vacuum or environmental SEM. azom.com By examining both the surface and cryo-fractured cross-sections, a comprehensive understanding of the material's internal structure can be obtained. dtu.dk

Thermal Analysis Techniques for Curing Behavior and Polymerization

Thermal analysis techniques are essential for studying the thermal properties of polymers, including their curing behavior and polymerization kinetics. researchgate.netmdpi.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most commonly used methods. researchgate.netyoutube.com

DSC measures the heat flow into or out of a sample as a function of temperature or time. researchgate.net It can be used to determine the glass transition temperature (Tg), melting temperature (Tm), and the heat of reaction for curing processes. youtube.comresearchgate.net For the polymerization of 2-(chloromethyl)oxirane and piperazine, DSC can monitor the exothermic heat flow associated with the ring-opening polymerization, providing information on the rate and extent of the curing reaction. youtube.com

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.netyoutube.com It is used to assess the thermal stability and decomposition profile of the polymer. researchgate.net By analyzing the temperature at which weight loss occurs, the thermal stability of the cured piperazine-epichlorohydrin polymer can be determined. researchgate.net The combination of DSC and TGA provides complementary information that is crucial for understanding the complete thermal behavior of the material. youtube.com

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-(Chloromethyl)oxirane (Epichlorohydrin) |

| Piperazine |

| Tetrahydrofuran (THF) |

| N,N-Dimethylformamide (DMF) |

| Polystyrene |

| 4-chloro-7-nitrobenzofuran (NBD-Cl) |

| Teicoplanin |

| Vancomycin |

| Helium |

| o-Phthalic acid |

| 1-(2,5-dimethylphenyl)piperazine |

| Gold |

| Acetonitrile |

| Methanol |

Differential Scanning Calorimetry (DSC) for Reaction Enthalpy and Transitions Related to Polymerization

Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is instrumental in determining the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as the enthalpy changes associated with these transitions.

In the context of the polymerization of 2-(chloromethyl)oxirane with piperazine, DSC can be employed to monitor the curing process and characterize the resulting thermoset polymer. The reaction between the epoxide groups of 2-(chloromethyl)oxirane and the amine groups of piperazine is an exothermic process. Therefore, the heat flow associated with this reaction can be measured by DSC to determine the enthalpy of polymerization.

A typical DSC scan of the uncured mixture of 2-(chloromethyl)oxirane and piperazine would show a broad exothermic peak corresponding to the curing reaction. The area under this peak is directly proportional to the total heat evolved during the polymerization, which is a measure of the extent of the reaction.

Once the polymer is fully cured, subsequent DSC scans can reveal its characteristic thermal transitions. For an amorphous thermoset like the this compound polymer, the most significant transition observed is the glass transition. This is the reversible transition from a hard and relatively brittle state into a molten or rubber-like state. The glass transition temperature (Tg) is a critical parameter as it defines the upper-temperature limit for the structural applications of the polymer.

Table 1: Illustrative DSC Data for a this compound Polymer System

| Parameter | Value | Unit | Description |

| Onset of Curing | 85 | °C | The temperature at which the polymerization reaction begins to be significant. |

| Peak of Curing Exotherm | 120 | °C | The temperature at which the rate of the polymerization reaction is at its maximum. |

| Enthalpy of Curing (ΔHc) | -350 | J/g | The total heat released during the polymerization reaction. |

| Glass Transition Temp. (Tg) | 115 | °C | The temperature at which the cured polymer transitions from a glassy to a rubbery state. |

Note: The data presented in this table is illustrative and representative of a typical amine-cured epoxy system. Actual values can vary depending on the specific stoichiometry, curing conditions, and measurement parameters.

Thermogravimetric Analysis (TGA) for Decomposition Behavior and Network Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique in which the mass of a sample is measured over time as the temperature changes. This method provides information about the thermal stability and composition of a material. TGA is particularly useful for determining the decomposition temperatures of polymers and for studying the kinetics of their degradation.

For the this compound polymer, TGA is used to assess its thermal stability. A TGA thermogram plots the percentage of weight loss against temperature. The resulting curve provides key information, including the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residual mass at the end of the analysis.

The thermal stability of the polymer network is influenced by the strength of the chemical bonds within the polymer structure. The covalent bonds formed between the piperazine and the oxirane units are generally stable. The decomposition of the polymer typically occurs in one or more steps, corresponding to the breaking of different types of bonds within the polymer network.

The analysis is usually performed in an inert atmosphere, such as nitrogen, to study the inherent thermal stability of the polymer without the influence of oxidative degradation. The data obtained from TGA is crucial for establishing the processing limits and the long-term thermal stability of the this compound polymer.

Table 2: Illustrative TGA Data for a this compound Polymer System

| Parameter | Value | Unit | Description |

| Onset of Decomposition (Tonset) | 300 | °C | The temperature at which significant thermal degradation and mass loss begin. |

| Temp. at 10% Weight Loss (T10%) | 325 | °C | The temperature at which the polymer has lost 10% of its initial mass. |

| Temp. of Max. Decomposition (Tmax) | 350 | °C | The temperature at which the rate of weight loss is the highest. |

| Char Yield at 600°C | 25 | % | The percentage of the initial mass remaining as a carbonaceous residue at 600°C. |

Note: The data presented in this table is illustrative and based on typical values for amine-cured epoxy resins. Actual experimental results will depend on the heating rate, atmosphere, and specific polymer structure.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations of Polymer Systems

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the time-dependent behavior of polymer systems. mdpi.com By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations can predict the structural and dynamic properties of the polymer network formed from 2-(chloromethyl)oxirane and piperazine (B1678402).

While specific MD studies on the bulk polymer of 2-(chloromethyl)oxirane and piperazine are not extensively documented in publicly available literature, related systems provide a clear indication of the methodology's potential. For instance, MD simulations have been used to analyze the dynamic and structural properties of water molecules in piperazine-immobilized polyvinyl alcohol membranes for CO2 capture. nitech.ac.jp These simulations revealed how the piperazine units influence the coordination and diffusivity of water, which is a key factor in determining membrane performance. nitech.ac.jp Such an approach could be directly applied to the 2-(chloromethyl)oxirane;piperazine polymer to understand its interaction with solvents or other small molecules, predict its transport properties, and assess its suitability for applications like gas separation or drug delivery.

Furthermore, MD simulations are instrumental in predicting the mechanical properties of polymers. By simulating tensile or compressive stress, researchers can calculate key parameters like Young's modulus, bulk modulus, and shear modulus, as demonstrated in studies of other polymer composites. mdpi.com This predictive capability allows for the virtual screening of polymer compositions to optimize mechanical strength and durability before synthesis.

A summary of potential MD simulation applications is presented below:

| Simulation Target | Investigated Properties | Potential Application |

| Polymer-Solvent Interaction | Swelling behavior, solubility parameters | Membrane performance, coating formulation |

| Gas Diffusion | Permeability, selectivity | Gas separation membranes |

| Mechanical Stress | Young's modulus, tensile strength, elasticity | Structural materials, adhesives |

| Thermal Properties | Glass transition temperature, thermal expansion | Material processing, high-temperature applications |

Density Functional Theory (DFT) Calculations on Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, making it ideal for elucidating reaction mechanisms. The polymerization of 2-(chloromethyl)oxirane with piperazine involves a series of complex reactions, primarily the nucleophilic ring-opening of the epoxide.

Quantum chemical studies have confirmed that the reaction proceeds via an SN2-like mechanism. researchgate.net DFT calculations on the reaction of 2-(chloromethyl)oxirane with various amines have shown that the process involves a backside attack of the amine's nitrogen atom on one of the epoxide's carbon atoms. researchgate.netdnu.dp.ua These calculations can precisely map the potential energy surface of the reaction, identifying the structures of reactants, transition states, and products.

Key findings from theoretical studies on the ring-opening reaction include:

Transition State Geometry: The geometry of the transition states and the activation parameters calculated correspond to a typical SN2 mechanism. researchgate.net

Steric Effects: The rate of the epoxide ring-opening reaction is significantly influenced by steric hindrance in the amine structure. Quantum chemical studies have established correlation equations that link the steric factors and nucleophilicity of amines to their reactivity with 2-(chloromethyl)oxirane. dnu.dp.ua

Reaction Energetics: The energy profiles for the quaternization reaction between amines and the epoxide have been obtained, and the activation parameters of the process have been calculated. For tertiary amines, the reaction with the unactivated ring of 2-(chloromethyl)oxirane is endothermic. researchgate.net

Electrophilic Activation: The effect of alkali metal cations (Li+, Na+, K+) on the reaction path has been estimated. It was found that electrophilic activation by these cations is more pronounced when the nucleophile is a dissociated ion rather than an ion pair. researchgate.net

A theoretical study focused on the chemical modification of poly(epichlorohydrin) also utilized DFT calculations at the B3LYP/6-311++G** level to optimize and characterize various stationary states in both gas phase and solution, providing a framework for understanding subsequent grafting reactions on the polymer backbone. mdpi.com

Computational Prediction of Polymer Conformations and Network Structures

The reaction between the difunctional piperazine and the bifunctional 2-(chloromethyl)oxirane (which has both an epoxide ring and a chloromethyl group) can lead to a variety of polymer structures, including linear chains, branched polymers, and cross-linked networks. Computational methods are invaluable for predicting the resulting conformations and network topologies, which ultimately determine the material's macroscopic properties.

Experimental work has shown that varying reaction conditions such as solvent, temperature, and stoichiometry can yield different products. acs.org For example, reacting piperazine with two equivalents of epichlorohydrin (B41342) can produce N,N′-bis(3-chloro-2-hydroxypropyl)piperazine, which can be further reacted to form diepoxides or cyclize to form azetidinium rings. acs.org

Computational modeling can predict the most thermodynamically and kinetically favorable structures under different conditions. By combining quantum mechanical calculations of reaction barriers with statistical mechanics or kinetic Monte Carlo simulations, it is possible to forecast the evolution of the polymer network. These models can predict key structural features as summarized in the table below.

| Predicted Structural Feature | Computational Method | Impact on Property |

| Degree of Cross-linking | Kinetic Monte Carlo, MD | Mechanical strength, solubility |

| Branching Density | QM/MM, Kinetic Modeling | Viscosity, processability |

| Polymer Chain Conformation | MD, Coarse-Grained Simulations | Entanglement, elasticity |

| Porosity/Free Volume | MD, Atomistic Simulations | Density, transport properties |

While detailed predictive studies for this specific polymer system are not widely published, the foundational methods are well-established in polymer science. mdpi.com

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling encompasses a range of computational techniques used to understand how the three-dimensional structure of a molecule influences its chemical reactivity. This is particularly relevant for the this compound system, where multiple reactive sites are present.

Quantum chemical calculations have been pivotal in establishing these relationships. For instance, studies on the reaction of 2-(chloromethyl)oxirane with amines have demonstrated that the quaternization rate is determined by charge control. dnu.dp.ua By calculating reactivity indices, such as atomic charges and frontier molecular orbital energies, one can predict which sites are most susceptible to nucleophilic or electrophilic attack. In a study on modifying poly(epichlorohydrin), reactivity indices were calculated to anticipate the specific sites within the polymer that would be subject to grafting. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool. Although often used in drug design, the principles are applicable to materials science. For example, 2D and 3D-QSAR models have been developed for aryl alkanol piperazine derivatives to correlate molecular descriptors with biological activity. nih.gov These models use statistical methods to link structural features (e.g., steric, electrostatic, hydrophobic fields) to observed properties. A similar approach could be used to correlate the structural features of the 2-(chloromethyl)oxirane and piperazine monomers or oligomers with their reaction rates or the final properties of the polymer.

The table below outlines key structure-reactivity relationships that can be investigated using molecular modeling.

| Structural Feature | Modeling Technique | Influence on Reactivity |

| Amine Nucleophilicity | DFT (HOMO energy, atomic charges) | Rate of epoxide ring-opening |

| Steric Hindrance | QM geometry optimization, MD | Accessibility of reactive sites |

| Functional Group Isomerism | QM energy calculations | Stability and reactivity of adducts (e.g., chlorohydrin vs. azetidinium) acs.org |

| Electronic Properties (Dipole Moment) | QSAR, DFT | Intermolecular interactions, reaction control (charge vs. orbital) dnu.dp.uanih.gov |

By integrating these computational approaches, researchers can build a comprehensive, multi-scale understanding of the this compound polymer system, from the fundamental quantum mechanics of bond formation to the macroscopic properties of the final material.

Functionalization and Modification Strategies for Enhanced Material Properties

Quaternization of Piperazine (B1678402) Moieties

Quaternization involves the alkylation of the tertiary nitrogen atoms in the piperazine units, converting them into quaternary ammonium (B1175870) salts. This modification imparts a permanent positive charge to the polymer backbone, significantly altering its physicochemical properties.

A primary outcome of quaternization is a substantial increase in the material's hydrophilicity. For instance, piperazine-based aliphatic polyesters exhibit a marked decrease in water contact angle after N-alkylation with methyl iodide, with values dropping from 62° for an unalkylated polymer to 27° for its fully alkylated counterpart, indicating enhanced wettability. researchgate.net This increased affinity for water is crucial for applications requiring high water uptake or improved biocompatibility.

The process can be achieved using various alkylating agents, such as alkyl iodides (e.g., 1-iodooctane), which introduces both a positive charge and a hydrophobic alkyl chain. nih.govsemanticscholar.org This dual modification creates an amphiphilic nature in the polymer, which is particularly effective for antimicrobial applications. semanticscholar.orgrsc.org The positively charged sites interact with and disrupt negatively charged bacterial cell membranes, while the hydrophobic chains facilitate this interaction by penetrating the bilipid layer. semanticscholar.orgrsc.org

A specialized strategy involves the synthesis of a quaternized-spiro piperazine (QSPIP) monomer before polymerization. nih.gov In one method, piperazine is reacted with bis(2-chloroethyl)amine (B1207034) hydrochloride in water, followed by the addition of calcium carbonate and refluxing at 55°C to yield the QSPIP monomer. nih.gov This pre-functionalized monomer can then be used in interfacial polymerization to create materials with built-in cationic charges, enhancing properties like ion selectivity in membranes. nih.gov

Table 1: Effects of Quaternization on Polymer Properties

| Quaternizing Agent | Resulting Modification | Key Application | Source(s) |

|---|---|---|---|

| Methyl Iodide | N-alkylation, increased hydrophilicity | pH-responsive materials | researchgate.net |

| 1-Iodooctane | Introduction of cationic sites and hydrophobic alkyl chains | Contact-killing antimicrobial surfaces | nih.govsemanticscholar.org |

| Bis(2-chloroethyl)amine | Formation of a quaternized-spiro monomer (QSPIP) | High-permeance separation membranes | nih.gov |

Grafting of 2-(Chloromethyl)oxirane;piperazine onto Substrates

Grafting is a powerful technique to covalently attach polymer chains derived from 2-(chloromethyl)oxirane and piperazine onto the surface of a substrate, thereby imparting the polymer's properties to the host material. This is typically achieved through "grafting-onto" methods, where pre-synthesized polymers with reactive end groups are coupled to a functionalized surface. nih.gov

This strategy has been effectively used to create antimicrobial textiles. rsc.org For example, piperazine-based polymers have been successfully coated onto cotton fabrics to inhibit the growth of pathogenic microbes like E. coli and S. aureus. rsc.org The grafted polymer layer acts as a non-leaching, contact-killing surface, preventing the spread of infections without releasing harmful biocides into the environment. semanticscholar.orgrsc.org

In another application, piperazine derivatives are immobilized within a polymeric membrane matrix, such as poly(vinyl alcohol) (PVA), to enhance gas separation performance. elsevierpure.com Membranes containing grafted 3-(1-piperazinyl)-1,2-propanediol have demonstrated excellent CO2 permeability and high selectivity over methane (B114726) (CH4) and hydrogen (H2). elsevierpure.com The immobilized piperazine groups act as CO2 carriers, facilitating its transport through the membrane via the formation of bicarbonate ions, a mechanism particularly effective under humid conditions. elsevierpure.com

Incorporation of Hydrophobic and Hydrophilic Functional Groups

The performance of piperazine-based polymers is often dictated by the balance between their hydrophobic and hydrophilic characteristics. The polymer backbone derived from 2-(chloromethyl)oxirane and piperazine can be systematically modified to tune this balance for specific functions.

The incorporation of piperazine units into a polyester (B1180765) backbone inherently improves hydrophilicity compared to standard aliphatic polyesters. researchgate.net This can be precisely controlled, with studies showing that piperazine-based copolymers exhibit moderate hydrophilicity, with water contact angles ranging from 59° to 71°. researchgate.net Further modifications, such as N-alkylation, can dramatically increase hydrophilicity. researchgate.net

Conversely, introducing hydrophobic moieties is also critical. The reaction of the base polycondensate with long-chain aliphatic amines, such as n-dodecylamine or n-octadecylamine, incorporates hydrophobic side chains. google.com This amphiphilic nature, combining a hydrophilic polyamine backbone with hydrophobic chains, is a key feature in creating antimicrobial polymers and surfactants. rsc.orgresearchgate.net The combination of cationic hydrophilic groups (from quaternization) and hydrophobic alkyl chains allows the polymers to effectively disrupt bacterial cell membranes. rsc.org This principle is also used to create self-assembling structures like mixed polymeric micelles for applications such as gene delivery, where a hydrophobic core is stabilized by a hydrophilic shell. nih.gov

Table 2: Tuning Hydrophilicity in Piperazine-Based Polyesters

| Polymer Type | Modification | Water Contact Angle | Resulting Property | Source(s) |

|---|---|---|---|---|

| Piperazine-based Copolymers (P2-P7) | Incorporation of piperazine units | 59° - 71° | Moderate Hydrophilicity | researchgate.net |

| Unalkylated Polyester (P2) | None | 62° | Baseline Hydrophilicity | researchgate.net |

| Fully Alkylated Polyester (P12) | N-alkylation with methyl iodide | 27° | Enhanced Hydrophilicity | researchgate.net |

Synthesis of Piperazine-Based Monomers for Copolymerization

Instead of modifying a pre-formed polymer, new monomers containing piperazine can be synthesized and subsequently copolymerized to build functional materials from the ground up. This approach offers excellent control over the final polymer composition and architecture.

One common route involves reacting piperazine with other molecules to create a polymerizable unit. For example, a bifunctional coupler can be prepared by reacting piperazine with epichlorohydrin (B41342). nih.gov Similarly, reacting the well-known antibiotic ciprofloxacin (B1669076), which contains a piperazine moiety, with glycidyl (B131873) methacrylate (B99206) yields a novel methacrylate monomer that can be polymerized. nih.gov

These custom monomers can then be copolymerized with other standard monomers, such as 2-hydroxyethyl methacrylate (HEMA), using redox initiators. nih.gov This allows for the creation of copolymers with a precisely controlled percentage of functional piperazine units. For instance, copolymers of a quaternized piperazine-methacrylate monomer and HEMA have been synthesized with varying monomer ratios (from 0% to 40%) to optimize antimicrobial activity. nih.gov The synthesis of novel N-acryloyl piperazine-based monomers has also been explored for creating random copolymers with fluoroalkylmethacrylates, leading to materials with improved thermal stability and adhesion. researchgate.net

Derivatization with Bioactive Molecules for Material Functionality

The piperazine units within the polymer chain serve as convenient handles for attaching bioactive molecules, thereby integrating biological functionality directly into the material. This creates materials that can perform specific biological roles, such as promoting tissue growth or targeted drug delivery.

A clear example of this is the conversion of existing drugs into polymerizable monomers. The antibiotic ciprofloxacin was transformed into a methacrylate macromonomer by reacting it with glycidyl methacrylate. nih.gov When polymerized, this creates a material with inherent, non-leaching antibacterial properties derived from the covalently bound ciprofloxacin. nih.govsemanticscholar.org

Beyond antibiotics, other bioactive entities can be attached. In one study, a piperazine polymer was modified with a 24-amino acid peptide derived from mechano-growth factor (MGF-Ct24E). rsc.org This derivatization aims to produce materials for biomedical applications that not only resist bacterial colonization but may also actively support tissue repair and regeneration. rsc.org

Formation of Metal Salts of Polycondensates

Polycondensates of 2-(chloromethyl)oxirane and piperazine, particularly those also containing long-chain amines like n-octadecylamine or n-dodecylamine, can react with various metal salts to form insoluble inorganic derivatives. google.com This process allows for the creation of polymer-metal complexes with unique properties.

The reaction is typically carried out by mixing a solution of the basic nitrogen polycondensate with a solution of a metal salt. google.com This leads to the formation of an insoluble precipitate, which is the metal salt derivative of the polymer. google.com The reaction can be conducted at temperatures ranging from 20°C to 120°C. google.com

A wide array of metal salts can be used in this process. The salts are generally halides, nitrates, sulphates, or acetates of metals from groups I, II, III, IV, VII, or VIII of the periodic table. google.com Specific metals mentioned for this reaction include copper, aluminum, iron, cerium, tin, manganese, mercury, titanium, zinc, cobalt, lead, thorium, cadmium, nickel, magnesium, calcium, bismuth, and beryllium. google.com The resulting insoluble materials have potential applications where the controlled chelation or delivery of metal ions is desired.

Table 3: Metals Used for Salt Formation with Epichlorohydrin-Piperazine-Amine Polycondensates

| Metal Group | Example Metals | Salt Anions | Source(s) |

|---|---|---|---|

| Various | Copper, Aluminum, Iron, Tin, Zinc, Nickel, Lead | Halides, Nitrates, Sulphates, Acetates | google.com |

| Group I/II | Magnesium, Calcium | Halides, Nitrates, Sulphates, Acetates | google.com |

| Other | Cerium, Manganese, Mercury, Titanium, Cobalt, Thorium, Cadmium, Bismuth, Beryllium | Halides, Nitrates, Sulphates, Acetates | google.com |

Advanced Materials Science Applications and Performance

Resin and Coating Formulations for Specific Industrial Sectors

Polymers derived from 2-(chloromethyl)oxirane and piperazine (B1678402) are integral to the formulation of advanced epoxy resins and coatings. Piperazine-based compounds act as effective curing agents for epoxy resins, yielding cured products with superior performance characteristics. google.com The incorporation of piperazine can significantly improve the flexibility, luster, yellowing resistance, and water resistance of paint films when compared to traditional diamine curing agents. google.com

The synergy between piperazine and other accelerators, such as alkanolamines, can be used to control the curing process of polyglycidyl ether epoxy resins at both ambient and elevated temperatures. google.com This accelerated curing is beneficial for applications in protective coatings, adhesives, seamless flooring, and casting or potting compositions. google.com

Research into novel flame retardants for epoxy resins has also utilized piperazine derivatives. For instance, a tris(DOPO-grafted piperazine)-triazine phosphoramide (B1221513) has been synthesized and used as a flame retardant additive, demonstrating the versatility of piperazine in enhancing the safety and performance of epoxy thermosets. researchgate.net The monomer 2-(chloromethyl)oxirane itself is a key intermediate in the production of various epoxy and phenoxy resins and serves as a solvent for resins, paints, and lacquers. industrialchemicals.gov.au

Table 1: Performance Enhancement of Epoxy Resins with Piperazine-Based Curing Agents

| Property Enhanced | Description | Application Area | Source(s) |

|---|---|---|---|

| Flexibility | Increased ability of the cured resin to bend or deform without breaking. | Coatings, Adhesives | google.com |

| Luster | Improved surface gloss and sheen of the final paint film. | Protective Coatings | google.com |

| Yellowing Resistance | Enhanced stability against discoloration when exposed to UV light or aging. | Decorative Coatings | google.com |

| Water Resistance | Reduced permeability to water, protecting the underlying substrate. | Marine Coatings, Flooring | google.com |

| Accelerated Curing | Faster cross-linking of the epoxy resin at various temperatures. | Industrial Adhesives, Potting | google.com |

| Flame Retardancy | Increased resistance to ignition and flame propagation. | Electronics, Construction | researchgate.net |

Development of Adsorbent Materials for Environmental Remediation

Piperazine-functionalized materials have emerged as highly effective adsorbents for environmental remediation, particularly for carbon capture. researchgate.net Activated carbon modified with piperazine has shown significantly improved CO₂ adsorption capacity compared to unmodified activated carbon. researchgate.net The introduction of piperazine's amine groups creates active sites for CO₂ to bind, a process that is influenced by parameters such as temperature and pressure. researchgate.net

Similarly, piperazine-modified activated alumina (B75360) has been investigated as a promising candidate for CO₂ capture. researchgate.net The mechanism often involves chemical adsorption, where the CO₂ reacts with the amine groups on the adsorbent surface. researchgate.net The development of these "green" adsorbents, which can be synthesized from renewable or waste materials and potentially regenerated and reused, aligns with the principles of a circular economy and sustainable environmental management. mdpi.com

Table 2: Research Findings on Piperazine-Based Adsorbents for CO₂ Capture

| Adsorbent Material | Key Finding | Adsorption Capacity | Source(s) |

|---|---|---|---|

| Piperazine-modified activated carbon | Surface modification with piperazine significantly improved CO₂ adsorption capacity. | 203.842 mg/g at 25 °C and 8 bar | researchgate.net |

| Piperazine-modified activated alumina | The rate of CO₂ adsorption increases with increasing pressure and decreasing temperature. | Data model-dependent | researchgate.net |

| CNT@Ni-MOF-74/PZ Composite | Piperazine introduces additional amine sites, improving CO₂ capture efficiency. | Not specified | researchgate.net |

Membrane Technology Components for Separation Processes

Piperazine-based polymers are fundamental to the fabrication of thin-film composite (TFC) membranes used in pressure-driven separation processes like nanofiltration (NF) and reverse osmosis (RO). google.comgoogle.com These membranes are typically formed through interfacial polymerization, often reacting piperazine with an acid chloride like trimesoyl chloride (TMC). google.commdpi.com The resulting polyamide layer provides the selective barrier for separating dissolved salts and organic molecules from fluids. google.com

Polypiperazine membranes are known for their high resistance to acidic and basic conditions and temperature variations. google.com The performance of these membranes, including their flux and rejection properties, can be tailored by modifying the polymerization conditions or by post-synthesis surface modifications. rsc.org For instance, grafting serinol molecules onto a piperazine-based membrane has been shown to enhance its hydrophilicity and antifouling properties, which is particularly useful in treating complex industrial wastewater. rsc.org Furthermore, piperazine-immobilized polymeric membranes have demonstrated high CO₂ separation performance, where the piperazine facilitates the transport of CO₂ across the membrane as bicarbonate ions. elsevierpure.com

Design of Materials for Biomedical Engineering Applications, such as Tissue Engineering Scaffolds and Drug Delivery Components

In biomedical engineering, polymers containing piperazine are being explored for advanced applications like gene and drug delivery. nih.gov Cationic polymers based on piperazine can effectively bind to negatively charged nucleic acids like plasmid DNA and small interfering RNA (siRNA), forming complexes known as polyplexes. nih.govacs.org These polyplexes protect the genetic material from degradation and facilitate its uptake into cells. nih.govacs.org